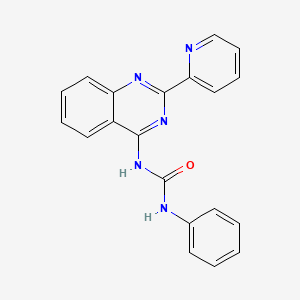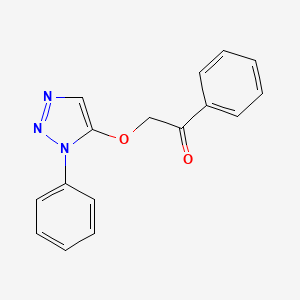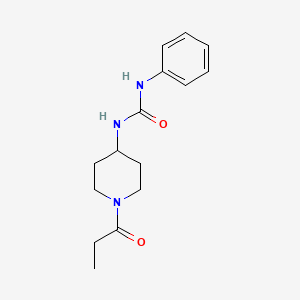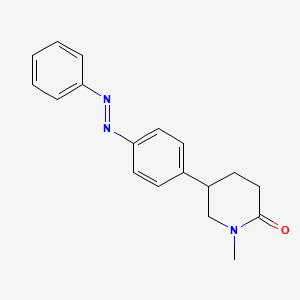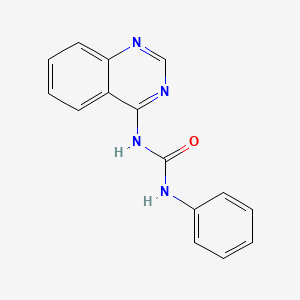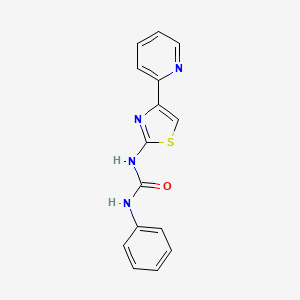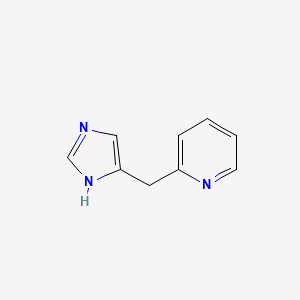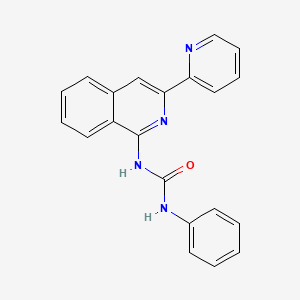
1-Phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea is a complex organic compound that features a unique structure combining phenyl, pyridinyl, and isoquinolinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea can be achieved through a multi-step process. One common method involves the reaction of 1-phenyl-3-(pyridin-2-yl)isoquinoline with an isocyanate derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
科学的研究の応用
1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
作用機序
The mechanism of action of 1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction models are essential to understand its effects .
類似化合物との比較
Similar Compounds
1-phenyl-3-(pyridin-2-yl)isoquinoline: A precursor in the synthesis of the target compound.
1-(pyridin-2-yl)isoquinoline-3-carbonitrile: A structurally related compound with different functional groups.
Uniqueness
1-phenyl-3-(3-(pyridin-2-yl)isoquinolin-1-yl)urea is unique due to its combination of phenyl, pyridinyl, and isoquinolinyl groups, which confer specific chemical and biological properties.
特性
分子式 |
C21H16N4O |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
1-phenyl-3-(3-pyridin-2-ylisoquinolin-1-yl)urea |
InChI |
InChI=1S/C21H16N4O/c26-21(23-16-9-2-1-3-10-16)25-20-17-11-5-4-8-15(17)14-19(24-20)18-12-6-7-13-22-18/h1-14H,(H2,23,24,25,26) |
InChIキー |
IJXVHHOSRPNGFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methoxy-6-phenyl-6H-benzo[c]chromene](/img/structure/B10840403.png)
![1-Morpholin-4-yl-benzo[f]chromen-3-one](/img/structure/B10840404.png)
